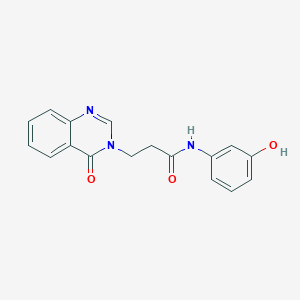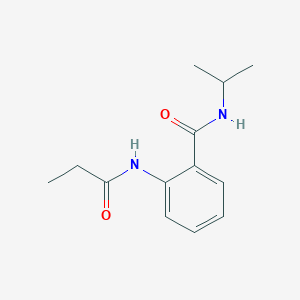![molecular formula C20H24N4O B4518402 2-{[4-(3-pyridinyl)-1-piperazinyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4518402.png)
2-{[4-(3-pyridinyl)-1-piperazinyl]acetyl}-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-{[4-(3-pyridinyl)-1-piperazinyl]acetyl}-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.19501140 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis The chemical synthesis of tetrahydroisoquinoline derivatives has been extensively explored due to their significant pharmacological properties. Research has demonstrated various methods for creating pyridine analogues of the 1,2,3,4-tetrahydroisoquinolines, indicating their potential in developing novel therapeutic agents. These compounds are synthesized through condensation and Mannich reactions, showcasing their versatility in chemical reactions for potential pharmaceutical applications (Richards & Hofmann, 1978).
Pharmacological Potential A series of compounds incorporating the tetrahydroisoquinoline core have been evaluated for their glycoprotein IIb/IIIa antagonistic activity, revealing their significance in therapeutic interventions, particularly in inhibiting platelet aggregation. This research highlights the structural novelty of these compounds and their efficacy in vivo, pointing towards their potential use in preventing thrombotic events (Hutchinson et al., 1996).
Antimicrobial Activity The antimicrobial potential of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines has been uncovered, presenting a promising avenue for addressing various pathogenic strains of bacteria and fungi. This research underscores the critical role of these compounds in developing new antimicrobial agents, offering a pathway to combat antibiotic-resistant microorganisms (Zaki et al., 2019).
Antipsychotic Applications Investigations into heterocyclic carboxamides, structurally related to tetrahydroisoquinolines, have shown potential as antipsychotic agents. These compounds exhibit promising in vitro and in vivo activities by binding to key neurotransmitter receptors, highlighting their potential in treating psychiatric disorders without causing significant side effects associated with traditional antipsychotics (Norman et al., 1996).
Cancer Research The synthesis of tetrahydronaphthalene derivatives has demonstrated their ability to induce apoptosis in colon cancer cells through the mitochondrial pathway. This signifies the potential of tetrahydroisoquinoline derivatives in oncology, offering a new approach to cancer treatment by targeting the intrinsic apoptosis pathway (Gamal-Eldeen et al., 2014).
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-pyridin-3-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20(24-9-7-17-4-1-2-5-18(17)15-24)16-22-10-12-23(13-11-22)19-6-3-8-21-14-19/h1-6,8,14H,7,9-13,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDRSVFALXPGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4518319.png)
![N-[3-(methoxymethyl)phenyl]benzenesulfonamide](/img/structure/B4518328.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4518351.png)
![4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine](/img/structure/B4518358.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylpropanamide](/img/structure/B4518375.png)

![1-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4518391.png)

![2-methyl-6-{[3-(phenoxymethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridaz](/img/structure/B4518408.png)
![5-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4518417.png)

![ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4518429.png)
![N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide](/img/structure/B4518434.png)
